molecular formula C8H6BrN B6282946 5-bromo-2-ethynyl-3-methylpyridine CAS No. 1211588-86-1

5-bromo-2-ethynyl-3-methylpyridine

Cat. No. B6282946
CAS RN: 1211588-86-1
M. Wt: 196
InChI Key:
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Description

5-Bromo-2-ethynyl-3-methylpyridine is an important intermediate in organic synthesis with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of 5-bromo-2-ethynyl-3-methylpyridine involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethynyl-3-methylpyridine can be analyzed using various techniques such as single-crystal X-ray crystallography, optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

5-Bromo-2-ethynyl-3-methylpyridine has a melting point of 32-36 °C, a boiling point of 74 °C / 17mmHg, and a density of 1.494±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

5-bromo-2-ethynyl-3-methylpyridine can be used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives have been studied using Density Functional Theory (DFT) methods .

Quantum Mechanical Investigations

The synthesized pyridine derivatives from 5-bromo-2-ethynyl-3-methylpyridine have been investigated using quantum mechanical methods . These studies include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .

Biological Activities

The pyridine derivatives synthesized from 5-bromo-2-ethynyl-3-methylpyridine have been studied for their biological activities . For instance, the compound 4b exhibited significant anti-thrombolytic activity, inhibiting clot formation in human blood .

Bromination Reactions

5-bromo-2-ethynyl-3-methylpyridine can be used in bromination reactions . For example, it has been used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction .

Kinetic Studies

The bromination reaction of 5-bromo-2-ethynyl-3-methylpyridine has been studied for its kinetics . The reaction is initiated by free radicals, and the activation energy of bromination was found to be 37.02 kJ mol –1 .

Synthesis of Imidazolinones

Bromination of 5-bromo-2-ethynyl-3-methylpyridine is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

  • "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide" .
  • "5-Bromo-3-methyl-pyridine-2-sulfonyl chloride" .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-ethynyl-3-methylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-5-bromopyridine", "acetylene", "sodium amide", "methyl iodide", "potassium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methyl-5-bromopyridine is reacted with sodium amide in diethyl ether to form 2-methyl-5-bromopyridine-N-sodiumamide.", "Step 2: Acetylene is added to the reaction mixture and the resulting mixture is heated to form 5-bromo-2-ethynyl-3-methylpyridine.", "Step 3: The product from step 2 is then reacted with methyl iodide and potassium hydroxide in water to form 5-bromo-2-ethynyl-3-methylpyridine." ] }

CAS RN

1211588-86-1

Product Name

5-bromo-2-ethynyl-3-methylpyridine

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

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